An In-Depth Technical Guide to the Synthesis and Purification of cis-Clomiphene Hydrochloride
An In-Depth Technical Guide to the Synthesis and Purification of cis-Clomiphene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Clomiphene, a selective estrogen receptor modulator (SERM), is a well-established pharmaceutical agent primarily used for ovulation induction in the treatment of female infertility.[1][2] It exists as a mixture of two geometric isomers: cis-clomiphene (zuclomiphene) and trans-clomiphene (enclomiphene).[1][3][4][5] While both isomers contribute to the pharmacological activity of clomiphene, they exhibit different estrogenic and antiestrogenic properties.[1] Cis-clomiphene is generally considered to be the more estrogenic of the two. The synthesis of clomiphene typically results in a mixture of these isomers, with the trans-isomer often being the major component.[1] Consequently, the isolation and purification of the individual isomers are of significant interest for both research and the development of isomer-specific therapeutic agents. This guide provides a detailed overview of the synthesis of clomiphene and the subsequent methods for the purification of cis-clomiphene hydrochloride.
I. Synthesis of Clomiphene Isomers
A common synthetic route to clomiphene involves a multi-step process that can be streamlined into a "one-pot" reaction, improving efficiency for large-scale production.[3][4] This approach avoids the need to isolate intermediates, thereby simplifying the overall process.[3][4]
A key starting material for clomiphene synthesis is 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol. The synthesis proceeds through dehydration and subsequent chlorination reactions.[3][4]
Key Synthetic Steps:
-
Dehydration: The starting alcohol is dehydrated using a mineral acid. This step generates a carbocation intermediate which then rearranges to form a mixture of (E)- and (Z)-2-{4-(1,2-diphenylvinyl)phenoxy}-N,N-diethylethanamine.
-
Chlorination: The resulting mixture of vinyl-phenoxytriethylamine isomers is then chlorinated to yield clomiphene, a mixture of cis- and trans-isomers.[3][4]
The ratio of the cis- and trans-isomers can be influenced by the reaction conditions. For instance, one method reports that the reaction of N,N-diethyl-2-[4-(1,2-dibenzyl-1-hydroxyethyl) phenoxyl] ethylamine with a chloro reagent can yield a controllable ratio of trans- to cis-isomers.[6]
Experimental Protocol: One-Pot Synthesis of Clomiphene
This protocol is adapted from a patented method that emphasizes efficiency by using a single solvent.[3][4][7]
Materials:
-
1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol
-
Dichloromethane (DCM)
-
Mineral acid (e.g., hydrochloric acid)
-
Chlorinating agent
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol in dichloromethane (DCM).
-
Add a mineral acid to the solution to initiate the dehydration reaction.
-
Following the dehydration, introduce a chlorinating agent to the reaction mixture.
-
Monitor the reaction for completion.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, which contains the mixture of clomiphene isomers.
-
The organic layer can then be dried and the solvent removed to yield the crude clomiphene mixture.
II. Separation and Purification of cis-Clomiphene
The separation of the cis- and trans-isomers of clomiphene is a critical step in obtaining pure cis-clomiphene. Various techniques have been employed, with fractional crystallization and chromatographic methods being the most common.
A. Fractional Crystallization
Fractional crystallization is a widely used technique for separating compounds with different solubilities. In the context of clomiphene, this method can be applied to the free base or its salts.
One approach involves the fractional crystallization of a mixture of clomiphene isomers from solvents like petroleum ether and hexane to isolate zuclomiphene (cis-clomiphene) free base.[8] The separated free base can then be converted to the desired salt, such as the citrate or hydrochloride.
Another method utilizes the differential solubility of the salts of the isomers. For instance, treating a mixture of clomiphene isomers with racemic binaphthyl hydrogen phosphate (BPA) in methanol can lead to the precipitation of the trans-isomer salt, leaving the cis-isomer enriched in the filtrate.[8] The cis-isomer can then be recovered from the filtrate.
Experimental Protocol: Separation via Fractional Crystallization of the Free Base
This protocol is based on a described method for isolating zuclomiphene.[8]
Materials:
-
Crude mixture of clomiphene isomers
-
Petroleum ether
-
Hexane
-
Hydrochloric acid (for hydrochloride salt formation)
Procedure:
-
Dissolve the crude clomiphene isomer mixture in a minimal amount of a suitable solvent system, such as a mixture of petroleum ether and hexane, at an elevated temperature.
-
Slowly cool the solution to induce crystallization. The less soluble isomer will crystallize out first. In this case, with the appropriate solvent system, enclomiphene would be expected to crystallize, enriching the mother liquor with zuclomiphene.
-
Filter the solution to separate the crystallized trans-clomiphene.
-
The filtrate, now enriched in cis-clomiphene, can be concentrated.
-
To obtain cis-clomiphene hydrochloride, the enriched cis-clomiphene free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
-
The precipitated cis-clomiphene hydrochloride is then collected by filtration and dried.
B. Chromatographic Methods
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of clomiphene isomers.[9][10][11][12] Both normal-phase and reversed-phase chromatography have been successfully employed.[9][10]
-
Normal-Phase HPLC: A mobile phase of chloroform-methanol has been used to separate the cis- and trans-isomers.[10]
-
Reversed-Phase HPLC: This is a common method for the analysis of clomiphene isomers.[9] A C18 column with a mobile phase of methanol-water containing trifluoroacetic acid has been shown to be effective.[13]
Capillary electrophoresis is another technique that has demonstrated excellent separation of clomiphene isomers, particularly with the use of cyclodextrin additives.[14][15]
III. Purification of cis-Clomiphene Hydrochloride
Once the cis-clomiphene has been separated, further purification may be necessary to achieve the desired level of purity for pharmaceutical applications. Recrystallization is a standard method for purifying solid compounds.
Experimental Protocol: Recrystallization of cis-Clomiphene Hydrochloride
Materials:
-
Crude cis-clomiphene hydrochloride
-
Suitable solvent or solvent mixture (e.g., ethanol-water, isopropanol)
Procedure:
-
Dissolve the crude cis-clomiphene hydrochloride in a minimum amount of the chosen solvent at its boiling point.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
-
Once crystallization is complete, cool the mixture in an ice bath to maximize the yield.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified cis-clomiphene hydrochloride crystals under vacuum.
IV. Data Summary
The following table summarizes key aspects of the different methods discussed.
| Method | Key Reagents/Solvents | Typical Outcome | Advantages | Disadvantages |
| One-Pot Synthesis | Dichloromethane, mineral acid, chlorinating agent | Mixture of cis- and trans-clomiphene isomers | Efficient, streamlined process, suitable for large scale[3][4] | Requires subsequent separation of isomers |
| Fractional Crystallization | Petroleum ether, hexane, methanol, racemic binaphthyl hydrogen phosphate | Separation of cis- and trans-isomers | Relatively simple and cost-effective for large quantities | May require multiple recrystallizations for high purity |
| HPLC | Chloroform-methanol (normal-phase), methanol-water with TFA (reversed-phase) | High-resolution separation of isomers[10][13] | High purity achievable, also used for analysis[9][11] | Can be costly and time-consuming for large-scale purification |
| Recrystallization | Ethanol-water, isopropanol | High-purity crystalline product | Effective for removing impurities from the final product | Can result in some loss of product |
V. Conclusion
The synthesis of clomiphene results in a mixture of cis- and trans-isomers that require separation to isolate the desired cis-clomiphene. While one-pot synthetic methods offer an efficient route to the crude isomer mixture, subsequent purification is essential. A combination of fractional crystallization and recrystallization provides a practical and scalable approach for obtaining high-purity cis-clomiphene hydrochloride. For analytical purposes and smaller-scale purifications, chromatographic techniques like HPLC offer excellent resolution. The choice of method will ultimately depend on the desired scale of production, purity requirements, and available resources.
References
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Baustian, C. L., & Mikkelson, T. J. (1986). Analysis of clomiphene isomers in human plasma and detection of metabolites using reversed-phase chromatography and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 4(2), 237–246. [Link]
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Crewe, H. K., Ghobadi, C., Gregory, A., Rostami-Hodjegan, A., & Lennard, M. S. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Journal of Chromatography B, 847(2), 296–299. [Link]
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Podolski, J. S., & Hsu, K. (2018). Clomiphene synthesis using a single solvent. Justia Patents. [Link]
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Wikipedia. (n.d.). Clomifene. Retrieved from [Link]
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Apotex Inc. (2021). Processes for the production of isomerically pure or enriched cis-clomiphene. European Patent Office. [Link]
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Crewe, H. K., et al. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Journal of Chromatography B, 847(2), 296-299. [Link]
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Harbison, R. D., & Johnson, D. M. (1984). Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier. Journal of Chromatography A, 298(1), 172-174. [Link]
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Szabó, Z., & Guttman, A. (2005). Capillary electrophoretic separation of clomiphene isomers using various cyclodextrins as additives. Electrophoresis, 26(16), 3149-3154. [Link]
- Gatti, G., & Gatti, F. (2019). Process for the preparation of enclomiphene citrate having needle shaped crystal habit. U.S.
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Szabó, Z., & Guttman, A. (2005). Capillary electrophoretic separation of clomiphene isomers using various cyclodextrins as additives. Electrophoresis, 26(16), 3149–3154. [Link]
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PubChem. (n.d.). Zuclomiphene. [Link]
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